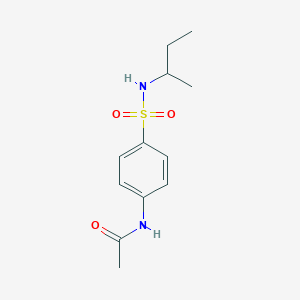
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that catalyzes the conversion of glutamine to glutamate, a process that is essential for cancer cell metabolism. BPTES has gained significant attention in the scientific community due to its potential as an anti-cancer drug and its ability to selectively target cancer cells.
Mecanismo De Acción
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide works by binding to the active site of glutaminase, inhibiting its activity and preventing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP, which is essential for cancer cell survival. The inhibition of glutaminase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been shown to have a significant impact on cancer cell metabolism. It has been shown to decrease the levels of glutamate and increase the levels of glutamine in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species, which can induce apoptosis in cancer cells. 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has also been shown to decrease tumor growth in animal models of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its selectivity for cancer cells that rely on glutaminase for their metabolism. This makes it a potentially less toxic alternative to traditional chemotherapy drugs. However, one of the limitations of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide is its low solubility, which can make it difficult to administer in vivo. Additionally, 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has a short half-life, which can limit its effectiveness as an anti-cancer drug.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. One area of research is the development of more potent and selective inhibitors of glutaminase. Another area of research is the identification of biomarkers that can predict which cancer cells will be sensitive to 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide. Additionally, research is needed to determine the optimal dosing and administration of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide for cancer therapy. Finally, there is a need for clinical trials to determine the safety and efficacy of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide in humans.
Métodos De Síntesis
The synthesis of 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide involves several steps, including the reaction of 5-bromo-2-thiophenecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-morpholinylsulfonyl chloride to form the corresponding sulfonyl chloride. The sulfonyl chloride is then reacted with 4-methylphenylamine to form the corresponding sulfonamide. Finally, the sulfonamide is reacted with the appropriate amine to form 5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anti-cancer drug. It has been shown to selectively target cancer cells that rely on glutaminase for their metabolism, while sparing normal cells. This makes it an attractive candidate for cancer therapy, as it has the potential to be less toxic than traditional chemotherapy drugs.
Propiedades
Nombre del producto |
5-bromo-N-(4-methylphenyl)-4-(4-morpholinylsulfonyl)-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C16H17BrN2O4S2 |
Peso molecular |
445.4 g/mol |
Nombre IUPAC |
5-bromo-N-(4-methylphenyl)-4-morpholin-4-ylsulfonylthiophene-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O4S2/c1-11-2-4-12(5-3-11)18-16(20)13-10-14(15(17)24-13)25(21,22)19-6-8-23-9-7-19/h2-5,10H,6-9H2,1H3,(H,18,20) |
Clave InChI |
ZDUSXUZUDRAZTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(S2)Br)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[3-(1H-benzimidazol-2-yl)phenyl]acetamide](/img/structure/B269463.png)
![N-[4-(acetylamino)phenyl]-4-isopropylbenzamide](/img/structure/B269464.png)


![2-[(4-fluorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B269469.png)
![N-{4-[(ethylanilino)carbonyl]phenyl}-3-methylbenzamide](/img/structure/B269470.png)



![2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazole](/img/structure/B269477.png)

